

Initial solubility and stability studies of Cilnidipine

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An In-Depth Technical Guide: Initial Solubility and Stability Studies of Cilnidipine

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual action on both L-type and N-type voltage-gated calcium channels.[1][2] This mechanism not only contributes to its primary antihypertensive effect through vasodilation but also offers potent antisympathetic activity, potentially providing benefits in managing complicated hypertension.[1][2] Chemically, Cilnidipine is 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridine dicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester.[3]

From a drug development perspective, Cilnidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4][5] Its poor water solubility is a significant factor contributing to low and variable oral bioavailability, reported to be approximately 13%.[4][6] Therefore, comprehensive initial studies into its solubility and stability are paramount. These investigations are crucial for developing a stable, effective dosage form with enhanced bioavailability and for establishing appropriate storage and handling conditions to ensure the drug's safety and efficacy throughout its shelf life.

This guide provides a technical overview of the essential initial solubility and stability assessments for Cilnidipine, detailing experimental protocols and summarizing key data for researchers and drug development professionals.



Physicochemical Properties

A fundamental understanding of Cilnidipine's physicochemical properties is the foundation for all formulation and stability studies.

Property	Value	Reference
Molecular Formula	C27H28N2O7	[7]
Molecular Weight	492.5 g/mol	[7]
Appearance	Light yellow, crystalline powder	[3]
pKb	11.39	[8]
Partition Coefficient (log P)	5.36	[8]
UV/Vis. λmax	241, 358 nm	[7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent bioavailability. As a highly lipophilic compound, Cilnidipine exhibits poor solubility in aqueous media.

Quantitative Solubility Data

The solubility of Cilnidipine has been determined in a range of organic solvents and aqueous systems.



Solvent/System	Solubility	Reference
Dimethylformamide (DMF)	~30 mg/mL	[7]
Dimethyl Sulfoxide (DMSO)	~25 mg/mL	[7][9]
Ethanol	~2 mg/mL	[7]
Methanol	Soluble (used for stock solutions)	[8]
Water	Insoluble / Very low (5.66 x 10^{-3} mg/mL)	[4][9]
Aqueous Buffer (DMF:PBS pH 7.2, 1:4)	~0.2 mg/mL	[7]
Solid Dispersion (1:9 with Poloxamer 188)	21.07 μg/mL	[10][11]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12]

Objective: To determine the saturation solubility of Cilnidipine in a specific solvent system at a controlled temperature.

Materials:

- Cilnidipine powder
- Selected solvent (e.g., phosphate-buffered saline, pH 6.8)
- Stoppered flasks or vials
- Thermostatic shaker bath
- Centrifuge

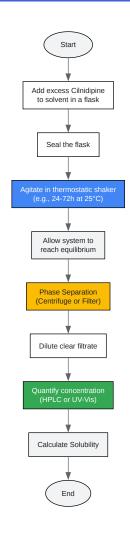


- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of Cilnidipine powder to a series of stoppered flasks
 containing a known volume of the desired solvent.[12][13] Ensuring an excess of solid is
 present is crucial for achieving saturation.[12]
- Equilibration: Seal the flasks and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[13] The time required depends on the dissolution rate of the drug.[13]
- Phase Separation: After equilibration, remove the flasks and allow them to stand to let
 undissolved solids sediment.[12] To separate the saturated solution from the excess solid,
 withdraw an aliquot from the supernatant and filter it through a syringe filter or centrifuge the
 sample at high speed.[14]
- Dilution: Accurately dilute the clear, saturated filtrate with an appropriate solvent to a concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the concentration of Cilnidipine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at 240 nm or an HPLC method.[3]
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.





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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[15] Forced degradation (stress testing) studies are performed under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[15][16]

Summary of Forced Degradation Studies

Studies have shown that Cilnidipine is stable under thermal, humidity, and oxidative stress but is susceptible to degradation under acidic, alkaline, and photolytic conditions.[3][17]



Stress Condition	Reagent/Detail s	Duration/Temp	Degradation (%)	Reference
Acid Hydrolysis	0.1 N HCI	Reflux at 60°C for 2 hrs	5.347%	[18][19]
Base Hydrolysis	0.1 N NaOH	Reflux at 60°C for 2 hrs	6.223%	[18][19]
Oxidative	10% H ₂ O ₂	Reflux at 60°C for 1 hr	4.916%	[18][19]
Thermal	Dry Heat	60°C	4.319%	[18]
Photolytic	UV Light Exposure	24 hours	9.967%	[18]

Note: The extent of degradation can vary based on the precise experimental conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of Cilnidipine under various stress conditions and to identify the resulting degradation products.

Materials:

- Cilnidipine bulk drug
- Hydrochloric acid (e.g., 0.1 N to 1.0 M)[20]
- Sodium hydroxide (e.g., 0.1 N to 1.0 M)[20]
- Hydrogen peroxide (e.g., 3-30%)[8]
- Methanol or other suitable solvent
- Hot air oven, water bath
- Photostability chamber



Validated stability-indicating HPLC method

General Procedure:

- Stock Solution Preparation: Prepare a stock solution of Cilnidipine in a suitable solvent (e.g., 1 mg/mL in methanol).[8]
- Application of Stress:
 - Acid Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 N HCl. Reflux the mixture for a specified time (e.g., 2 hours at 60°C).[19] After cooling, neutralize the solution with 0.1 N NaOH.[19]
 - Base Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 N NaOH. Reflux as per the acid hydrolysis protocol.[19] Neutralize with 0.1 N HCl after cooling.[19]
 - Oxidative Degradation: Mix the drug stock solution with a solution of H₂O₂ (e.g., 10%).
 Reflux for a specified time (e.g., 1 hour at 60°C).[19]
 - Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven (e.g., 60°C) for a defined period.[18]
 - Photolytic Degradation: Expose the drug powder or a solution to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[20]
- Sample Preparation: For each condition, dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
- Analysis: Inject the stressed samples, along with an unstressed control sample, into a validated stability-indicating HPLC system.
- Evaluation: Analyze the resulting chromatograms to assess the purity of the Cilnidipine peak and to detect the formation of any degradation products. The method's ability to resolve the main drug peak from all degradant peaks demonstrates its specificity.[3][17]

Stability-Indicating Analytical Method: RP-HPLC

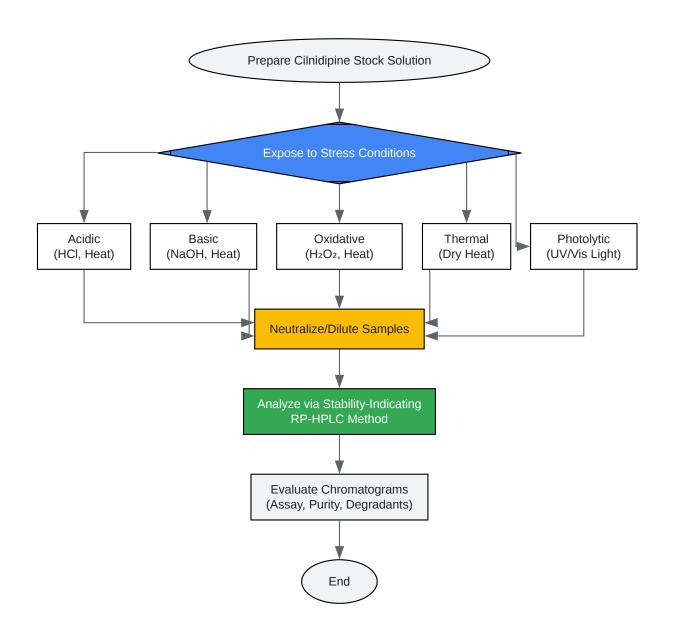


A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Cilnidipine from its degradation products.

Parameter	Typical Conditions	Reference
Column	Xttera RP18 (100 x 4.6 mm, 3.5 μm) or C18	[3][17]
Mobile Phase	Acetonitrile : 10 mM Phosphate Buffer (pH 2.6) (700:300, v/v)	[3][17]
Flow Rate	1.0 mL/min	[3][17]
Detection	UV at 240 nm	[3][17]
Injection Volume	20 μL	[3][17]
Retention Time	~3.029 min	[3][17]

This method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, confirming its suitability for stability studies.[3][17]





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Caption: General Workflow for a Forced Degradation Study.

Degradation Pathway

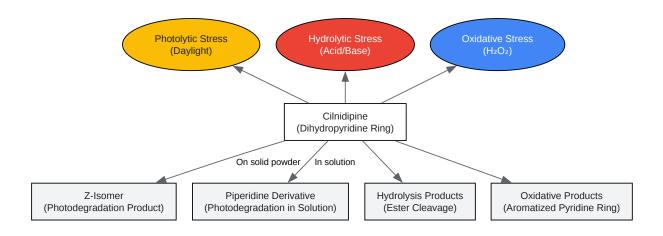
Forced degradation studies help elucidate the potential pathways through which a drug molecule can degrade. For Cilnidipine, photodegradation is a significant pathway, leading to the formation of several impurities.



Research using LC/Q-Orbitrap MS has identified distinct photodegradation pathways depending on the conditions:

- Direct Daylight Exposure (Powder): This primarily leads to the formation of the Z-isomer of Cilnidipine (Impurity II).[21]
- Daylight Exposure (in Ethanolic Solution): This condition mainly produces an impurity containing a piperidine ring (Impurity III), indicating a more complex degradation mechanism involving the dihydropyridine ring.[21]

Other studies have identified and characterized multiple oxidative degradation products, highlighting the susceptibility of the dihydropyridine ring to oxidation.[22]



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Caption: Simplified Degradation Pathways of Cilnidipine under Stress.

Conclusion and Recommendations

The initial physicochemical characterization of Cilnidipine confirms its identity as a BCS Class II compound with very low aqueous solubility. Its solubility is significantly higher in organic



solvents like DMSO and DMF, a critical consideration for preparing stock solutions for in vitro assays.

Stability studies reveal that Cilnidipine is susceptible to degradation under hydrolytic (both acidic and basic) and, most significantly, photolytic stress.[3][17][18] It demonstrates relative stability against oxidative, thermal, and humidity stress.[3][17]

Based on these findings, the following recommendations are critical for drug development professionals:

- Formulation Strategy: Solubility enhancement techniques, such as the formation of solid dispersions with polymers like Poloxamer 188, are essential to improve the dissolution rate and bioavailability of Cilnidipine.[10][11]
- Analytical Method Development: A robust, validated, stability-indicating RP-HPLC method is mandatory for the routine analysis of Cilnidipine and for monitoring its stability in pharmaceutical dosage forms.
- Packaging and Storage: To mitigate degradation, Cilnidipine drug substance and drug products must be stored in tightly closed, light-resistant containers.[3][17] This is a direct consequence of its high sensitivity to light.

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